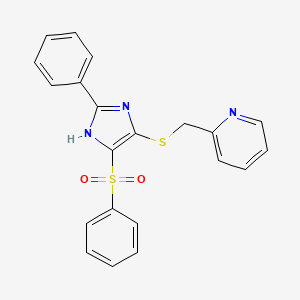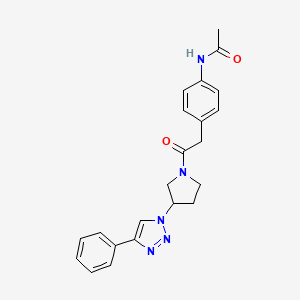![molecular formula C20H18N2O2S B2423031 4-Methyl-5-{[(3-methylbenzoyl)oxy]ethanimidoyl}-2-phenyl-1,3-thiazole CAS No. 860649-88-3](/img/structure/B2423031.png)
4-Methyl-5-{[(3-methylbenzoyl)oxy]ethanimidoyl}-2-phenyl-1,3-thiazole
Übersicht
Beschreibung
4-Methyl-5-{[(3-methylbenzoyl)oxy]ethanimidoyl}-2-phenyl-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is also known as MMB-THIZOLE-KN-62 and is a potent inhibitor of calmodulin-dependent protein kinase II (CaMKII).
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
4-Methyl-5-{[(3-methylbenzoyl)oxy]ethanimidoyl}-2-phenyl-1,3-thiazole and its derivatives have been studied for their anticancer properties. A series of substituted derivatives were synthesized and evaluated for anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancer. Many compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Cardioprotective Effects
2-Arylimino-4-methyl-2,3-dihydro-1,3-thiazoles, synthesized via the Hantzsch reaction, demonstrated cardioprotective activity. In vitro studies on isolated rat thoracic aorta rings showed that these compounds possess moderate to high cardioprotective effects, suggesting their potential as cardioprotective agents (Drapak et al., 2019).
Chemical Reactions and Structural Studies
Research on the chemical reactions and structural analysis of thiazole derivatives has been conducted. Studies on the reactions of imidoyl isoselenocyanates with aromatic 2‐amino N‐heterocycles have provided insights into the formation of various thiazole derivatives. The structural formations and the proposed intermediates in these reactions have been established through crystallography and other methods (Zhou, Linden, & Heimgartner, 2011).
Antifungal and Antimicrobial Activity
Derivatives of 4-Methyl-5-{[(3-methylbenzoyl)oxy]ethanimidoyl}-2-phenyl-1,3-thiazole have shown promising antifungal and antimicrobial activities. Studies have demonstrated that certain synthesized compounds exhibited antifungal activity greater than the reference drugs, indicating their potential in antifungal applications (Kamble, Latthe, & Badami, 2007).
QSAR Analysis for Antioxidant Activity
Quantitative structure-activity relationship (QSAR) analysis of certain 1,3-thiazole derivatives was performed to determine their antioxidant activities. The study involved calculating molecular descriptors and building QSAR models, revealing that certain molecular properties significantly affect the antioxidant activity of these compounds (Drapak et al., 2019).
HIV-1 Reverse Transcriptase Inhibition
Some thiazole derivatives were synthesized and evaluated for their activity on HIV-1 Reverse Transcriptase associated functions. The derivatives showed activity in the µM range, indicating their potential as HIV-1 RT inhibitors (Meleddu et al., 2016).
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole compounds are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could influence the interaction of the compound with its targets.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways depending on their biological activity . For instance, some thiazole derivatives can block mitochondrial complex I, leading to mitochondrial dysfunction .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, which could result in various molecular and cellular effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. Thiazole is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 , which could influence its stability under different environmental conditions.
Eigenschaften
IUPAC Name |
[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] 3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-13-8-7-11-17(12-13)20(23)24-22-15(3)18-14(2)21-19(25-18)16-9-5-4-6-10-16/h4-12H,1-3H3/b22-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBWSRQRWUDTTE-PXLXIMEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=C(C)C2=C(N=C(S2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C(\C)/C2=C(N=C(S2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/no-structure.png)

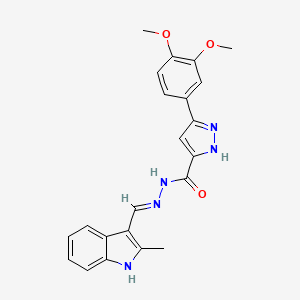
![ethyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2422953.png)
![methyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B2422956.png)
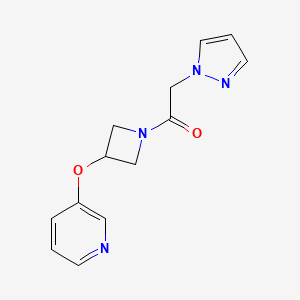
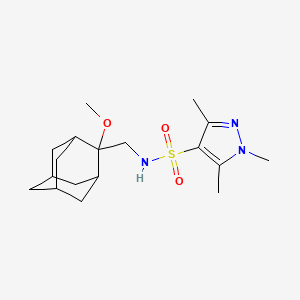
![9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2422961.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2422962.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(methylthio)benzamide](/img/structure/B2422963.png)

![2-(azepan-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2422967.png)
